beta-Estradiol 17-hemisuccinate chemical properties and structure
beta-Estradiol 17-hemisuccinate chemical properties and structure
An In-depth Technical Guide to β-Estradiol 17-Hemisuccinate for Researchers and Drug Development Professionals
Introduction: A Versatile Tool for Estrogen Research
β-Estradiol 17-hemisuccinate is a pivotal synthetic derivative of 17β-estradiol, the most potent endogenous estrogen in mammals.[1][2] While native estradiol is a primary focus in endocrinology, cancer research, and neurobiology, its chemical structure lacks a convenient functional group for direct conjugation to other molecules without compromising its receptor-binding interface. β-Estradiol 17-hemisuccinate elegantly solves this problem by introducing a carboxylic acid group via an ester linkage at the 17β-hydroxyl position. This modification transforms the steroid into a versatile tool, primarily enabling its covalent attachment to carrier proteins, enzymes, or solid phases. This guide provides a comprehensive overview of its chemical properties, structure, and core applications, with a focus on the practical methodologies essential for researchers in drug development and life sciences.
Chemical Identity and Structure
The defining feature of β-Estradiol 17-hemisuccinate is the succinate linker attached to the 17β-hydroxyl group of the estradiol steroid core. This esterification is a critical design choice; it minimally alters the core steroid structure responsible for receptor recognition while introducing a terminal carboxyl group. This carboxyl group serves as a chemical "handle" for covalent modification, a feature absent in the parent estradiol molecule. The synthesis is typically achieved by reacting estradiol with succinic anhydride.[3]
The structure allows for the specific presentation of the estradiol molecule when conjugated to a larger entity, which is fundamental to its application in immunoassays.
Caption: Chemical structure of β-Estradiol 17-hemisuccinate.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source(s) |
| CAS Number | 7698-93-3 | [4][5] |
| Molecular Formula | C22H28O5 | [4][6] |
| IUPAC Name | 4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | [5][7] |
| Synonyms | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate, Estradiol 17β-hemisuccinate | [7][8] |
| InChI Key | YJPIDPAGJSWWBE-FNIAAEIWSA-N | [7] |
| SMILES | [H][C@]12CC[C@]3(C)OC(=O)CCC(O)=O |
Physicochemical Properties
The utility of a chemical reagent is fundamentally linked to its physical properties. These characteristics dictate how it is stored, handled, and prepared for experimental use. β-Estradiol 17-hemisuccinate is typically supplied as a solid powder.[4]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 372.45 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 162-164°C | [8] |
| Solubility | Methanol: 9.80-10.20 mg/mLDMSO: 125 mg/mL (requires sonication) | [9][10] |
| Purity | ≥98% (typically by TLC or HPLC) | [4] |
| Storage | Store at room temperature or 4°C, protected from light. For solutions in solvent, store at -20°C or -80°C. | [10] |
Field-Proven Insights on Handling and Storage:
-
Solubility: The limited aqueous solubility necessitates the use of organic solvents for preparing stock solutions.[11] DMSO is a common choice for achieving high concentrations, though methanol is also effective.[10] When using DMSO, it is critical to use a fresh, anhydrous grade, as hygroscopic DMSO can significantly impair solubility.[10] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cellular toxicity.[12]
-
Stability: As a solid, the compound is stable at room temperature. However, long-term storage is best done under refrigerated conditions. Once dissolved in a solvent, stock solutions should be aliquoted into working volumes to prevent degradation from repeated freeze-thaw cycles and stored at -20°C or -80°C for extended stability (1-6 months).[10][12]
Core Applications in Research
The primary utility of β-Estradiol 17-hemisuccinate stems from its role as a versatile intermediate for creating estradiol conjugates.
Hapten for Immunoassay Development
Estradiol itself is not immunogenic due to its small molecular size. To generate antibodies against it, it must first be conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). In this context, estradiol acts as a hapten. The hemisuccinate linker provides the necessary carboxylic acid for a stable amide bond formation with the primary amines (e.g., lysine residues) on the carrier protein, a reaction commonly mediated by carbodiimide chemistry (e.g., EDC with NHS). This process is the foundational step for producing the monoclonal or polyclonal antibodies used in virtually all estradiol immunoassays.
Caption: Workflow for generating anti-estradiol antibodies.
Tracer in Competitive Immunoassays
In competitive immunoassays like ELISA or Radioimmunoassay (RIA), a labeled "tracer" is required to compete with the unlabeled analyte (endogenous estradiol) in the sample for a limited number of antibody binding sites.[13][14] β-Estradiol 17-hemisuccinate is the ideal starting point for creating these tracers. The carboxyl group can be coupled to:
-
Enzymes: Such as Horseradish Peroxidase (HRP) for use in ELISAs.[13]
-
Radioisotopes: By conjugating it to a molecule like histamine, which can then be iodinated (e.g., with ¹²⁵I) for use in RIAs.[15]
-
Fluorophores: For use in fluorescence-based immunoassays.
The principle is that the higher the concentration of estradiol in the sample, the less tracer will bind to the antibody, resulting in a weaker signal. This inverse relationship allows for the quantitative determination of estradiol.[13][14]
Research Tool for Estrogen Signaling
As a synthetic derivative, β-Estradiol 17-hemisuccinate can bind to estrogen receptors and is used in various research contexts.[15] It can be conjugated to solid supports (e.g., agarose beads) to create affinity columns for purifying estrogen receptors or other estradiol-binding proteins.[16] Furthermore, its use in steroid-BSA conjugates has been instrumental in studying non-genomic or membrane-initiated estrogen signaling, where the large BSA molecule prevents the steroid from entering the cell, restricting its action to the cell surface.[17]
Experimental Protocols & Methodologies
The following protocols are provided as a guide and should be optimized for specific experimental contexts.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted in aqueous buffers or culture media for working solutions.
Rationale: DMSO is chosen for its ability to dissolve the compound at a high concentration.[10] Preparing a concentrated stock minimizes the amount of organic solvent introduced into the final experimental system.
Materials:
-
β-Estradiol 17-hemisuccinate (MW: 372.45 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh out 3.72 mg of β-Estradiol 17-hemisuccinate.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 372.45 g/mol * 1000 mg/g = 3.72 mg/mL
-
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Avoid repeated freeze-thaw cycles.
General Protocol for a Competitive ELISA
This protocol outlines the principle of using an estradiol-HRP conjugate (prepared from β-Estradiol 17-hemisuccinate) to quantify estradiol in a sample.
Rationale: This competitive format is highly sensitive and is the basis for most commercial estradiol ELISA kits.[13][18][19] The antibody-coated plate captures both the free estradiol from the sample and the enzyme-labeled estradiol tracer. The signal generated is inversely proportional to the amount of estradiol in the sample.
Caption: Workflow for a competitive Estradiol ELISA.
Procedure:
-
Plate Preparation: Use a microtiter plate pre-coated with a specific anti-estradiol antibody.
-
Sample/Standard Addition: Pipette standards, controls, and unknown samples into the appropriate wells.[18][20]
-
Tracer Addition: Add the estradiol-HRP enzyme conjugate to each well.[18][20]
-
Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature) to allow the free estradiol (from the sample) and the estradiol-HRP conjugate to compete for binding to the immobilized antibody.[18][20]
-
Washing: Discard the incubation solution and wash the plate multiple times with a wash buffer to remove all unbound components.[13][18] This step is critical for reducing background noise.
-
Substrate Reaction: Add a TMB substrate solution to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a blue color.[14][18]
-
Stopping the Reaction: Add a stop solution (typically a strong acid) to each well. This stops the enzymatic reaction and changes the color from blue to yellow.[18]
-
Data Acquisition: Measure the optical density (absorbance) of each well at 450 nm using a microplate reader.[18]
-
Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of estradiol in the unknown samples.
Conclusion
β-Estradiol 17-hemisuccinate represents a cornerstone reagent in steroid hormone research. Its simple yet critical structural modification—the addition of a succinate linker—unlocks a vast array of applications that would be impossible with the native hormone. From the generation of specific antibodies to the development of sensitive quantitative immunoassays and the investigation of cell surface receptor signaling, this compound provides an indispensable chemical bridge between the biology of estradiol and the analytical power of modern research techniques. Understanding its chemical properties and the rationale behind its use is fundamental for any scientist working in endocrinology, diagnostics, or drug development.
References
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- beta-Estradiol 17-hemisuccin
- β-Estradiol 17-hemisuccin
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- Susilo, Y., et al. (2012).
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- β-Estradiol 17-hemisuccinate | CAS 7698-93-3. Santa Cruz Biotechnology.
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- 17β-Estradiol (17β-E2) Quantitative Detection Kit (ELISA) Instructions for Use. UpingBio.
- β-Estradiol 17-hemisuccinate | Estradiol Deriv
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